molecular formula C20H21NO3S B1666753 5-(4-(2-Methyl-2-phenylpropoxy)benzyl)thiazolidine-2,4-dione CAS No. 74772-68-2

5-(4-(2-Methyl-2-phenylpropoxy)benzyl)thiazolidine-2,4-dione

Cat. No. B1666753
CAS RN: 74772-68-2
M. Wt: 355.5 g/mol
InChI Key: FZKKPKRWTSYXLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04444779

Procedure details

1.9 g Of ethyl 3-[4-(2-methyl-2-phenylpropyloxy)phenyl]-2-thiocyanatopropionate is dissolved in 20 ml of ethanol and to the solution 20 ml of 6 N-hydrochloric acid is added. The mixture is refluxed for 24 hours. After cooling, water is added to the mixture. The mixture is subjected to extraction with ether. The extract is washed with water and then dried. After distilling off ether, the residure is crystallized from ether-n-hexane, whereby 730 mg of 5-[4-(2-methyl-2-phenylpropyloxy)benzyl]thiazolidine-2,4-dione is obtained.
Name
ethyl 3-[4-(2-methyl-2-phenylpropyloxy)phenyl]-2-thiocyanatopropionate
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)([CH3:21])[CH2:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([CH2:11][CH:12]([S:18][C:19]#[N:20])[C:13](OCC)=[O:14])=[CH:7][CH:6]=1.[OH2:28]>C(O)C.Cl>[CH3:21][C:2]([C:22]1[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=1)([CH3:1])[CH2:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([CH2:11][CH:12]2[S:18][C:19](=[O:28])[NH:20][C:13]2=[O:14])=[CH:7][CH:6]=1

Inputs

Step One
Name
ethyl 3-[4-(2-methyl-2-phenylpropyloxy)phenyl]-2-thiocyanatopropionate
Quantity
1.9 g
Type
reactant
Smiles
CC(COC1=CC=C(C=C1)CC(C(=O)OCC)SC#N)(C)C1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Name
solution
Quantity
20 mL
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
The mixture is subjected to extraction with ether
WASH
Type
WASH
Details
The extract is washed with water
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
After distilling off ether
CUSTOM
Type
CUSTOM
Details
the residure is crystallized from ether-n-hexane

Outcomes

Product
Name
Type
product
Smiles
CC(COC1=CC=C(CC2C(NC(S2)=O)=O)C=C1)(C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 730 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.